5-(Difluoromethyl)-3-fluoropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

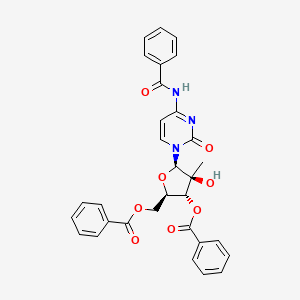

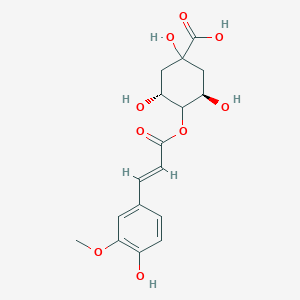

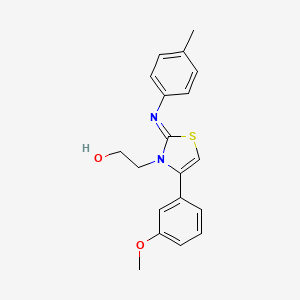

“5-(Difluoromethyl)-3-fluoropyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .

Molecular Structure Analysis

The molecular structure of “5-(Difluoromethyl)-3-fluoropyridin-2-amine” would consist of a pyridine ring substituted with a difluoromethyl group at the 5-position, a fluorine atom at the 3-position, and an amine group at the 2-position .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Transamination Processes : A study demonstrated the transamination of 5-fluoro-4-trifluoromethylthiazoles with primary aromatic and heteroaromatic amines to yield 5-amino-4-trifluoromethylthiazoles, indicating the utility of these compounds in synthesizing amino-substituted heterocycles (Burger, Höß, & Geith, 1990).

- Chemoselective Amination : The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates the precise functionalization of pyridines, highlighting the importance of such compounds in selective synthesis strategies (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Applications in Herbicide Development

- Herbicide Synthesis : A novel approach for synthesizing fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines with primary amines was reported, where derivatives of 5-fluoropyridines played a critical role. This method facilitated the creation of herbicides with previously inaccessible structural features (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Coordination and Interaction Studies

- Coordinative Properties of Fluorinated Solvents : Research on the coordinative properties of highly fluorinated solvents with amino and ether groups revealed insights into their interactions with inorganic monocations. This study provides a basis for understanding the chemical behavior of fluorinated compounds in various applications (Boswell, Lugert, Rábai, Amin, & Bühlmann, 2005).

Fluorination Techniques

- Intramolecular Aminofluorination : The development of mild intramolecular fluoro-cyclisation reactions for benzylic alcohols and amines showcased the synthesis of fluorinated heterocycles, demonstrating the versatility of fluorine-containing compounds in organic synthesis (Parmar & Rueping, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(difluoromethyl)-3-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPZKJSTNLCVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-3-fluoropyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2836000.png)

![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2836012.png)